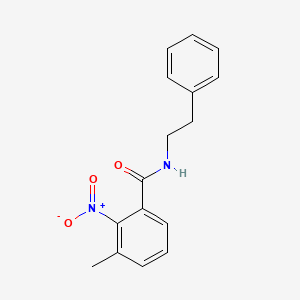
3-methyl-2-nitro-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-nitro-N-(2-phenylethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as N-(2-phenylethyl)-3-methylnitrobenzamide and is commonly abbreviated as MPN. MPN is a yellow crystalline solid that is soluble in organic solvents like methanol and ethanol.
Mecanismo De Acción
The mechanism of action of MPN is not fully understood. However, it is believed that MPN interacts with proteins in cells and tissues, leading to changes in their structure and function. MPN has been shown to inhibit the activity of some enzymes and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
MPN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. MPN has also been shown to induce apoptosis in cancer cells and to inhibit the growth of some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPN in lab experiments is its fluorescent properties, which make it useful for protein labeling and imaging. MPN is also relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using MPN is that its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
Direcciones Futuras
There are many potential future directions for research on MPN. One area of interest is the development of new drugs based on MPN for the treatment of cancer and other diseases. Another area of interest is the use of MPN as a fluorescent probe for protein labeling and imaging. Further studies are needed to better understand the mechanism of action of MPN and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MPN involves the reaction of 3-methyl-2-nitrobenzoic acid with 2-phenylethylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of MPN as a yellow crystalline solid. The purity of MPN can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MPN has been extensively studied for its potential use as a fluorescent probe for protein labeling and imaging. The nitro group in MPN can be reduced to an amino group using a reducing agent like sodium dithionite. This reduction results in the formation of a fluorescent derivative of MPN, which can be used to label proteins. MPN has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-5-9-14(15(12)18(20)21)16(19)17-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIASCJFOUVWTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

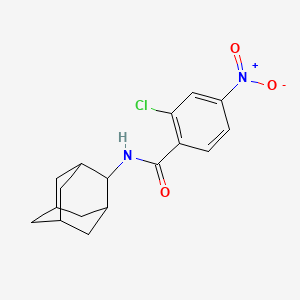
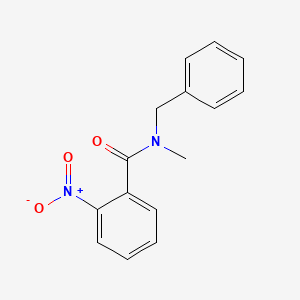

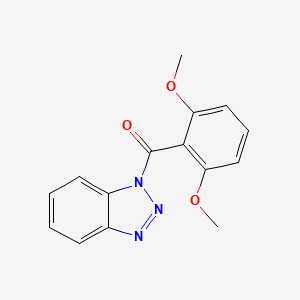
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
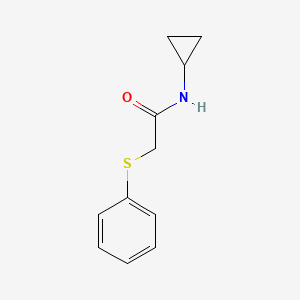
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)